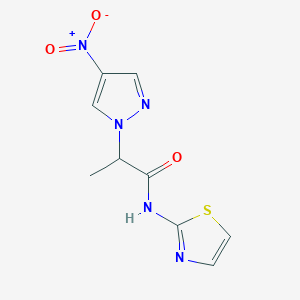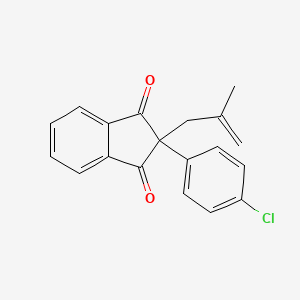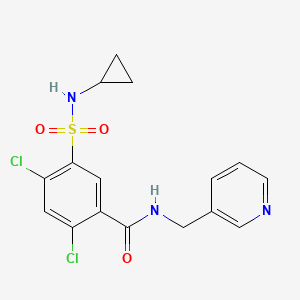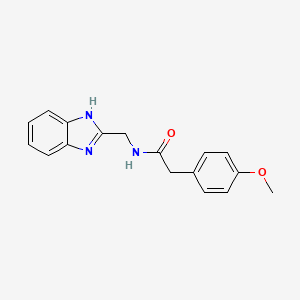
2-(4-nitro-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitro-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide is a synthetic organic compound that features both pyrazole and thiazole rings. These heterocyclic structures are often found in various biologically active molecules, making this compound potentially significant in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric and sulfuric acids.
Formation of the Thiazole Ring: This involves the cyclization of a thioamide with an α-haloketone.
Amide Bond Formation: The final step involves coupling the nitropyrazole and thiazole derivatives through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Hydrolysis Conditions: Concentrated hydrochloric acid, sodium hydroxide.
Major Products
Reduction: 2-(4-amino-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide.
Substitution: Various substituted pyrazole derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
2-(4-nitro-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide may have applications in:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its heterocyclic structure.
Biological Studies: Investigation of its biological activity and potential as an enzyme inhibitor or receptor ligand.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide would depend on its specific biological target. Generally, compounds with nitro and thiazole groups can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-(4-nitro-1H-pyrazol-1-yl)acetamide: Similar structure but lacks the thiazole ring.
N-(1,3-thiazol-2-yl)benzamide: Contains the thiazole ring but has a benzamide moiety instead of the pyrazole ring.
Uniqueness
2-(4-nitro-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide is unique due to the combination of pyrazole and thiazole rings, which may confer distinct biological activities and chemical reactivity compared to other compounds.
Properties
CAS No. |
956624-59-2 |
|---|---|
Molecular Formula |
C9H9N5O3S |
Molecular Weight |
267.27 g/mol |
IUPAC Name |
2-(4-nitropyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C9H9N5O3S/c1-6(8(15)12-9-10-2-3-18-9)13-5-7(4-11-13)14(16)17/h2-6H,1H3,(H,10,12,15) |
InChI Key |
NGWOGGCTMMYEEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)N2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-{[(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-ylmethyl)carbamothioyl]amino}benzoate](/img/structure/B11068709.png)
![1-(4-Ethylphenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11068712.png)

![7-(2-chlorophenyl)-2-{[3-(propan-2-yloxy)propyl]amino}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11068725.png)
![Urea, 1-[4-(chlorodifluoromethoxy)phenyl]-3-(3-methoxybenzoyl)-](/img/structure/B11068728.png)

![5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-pyridin-3-yl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11068745.png)
![4-(2,5-dimethylthiophen-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11068750.png)
![N-[2-(2-phenylacetyl)phenyl]cyclopropanecarboxamide](/img/structure/B11068755.png)

![7-butyl-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11068785.png)
![1,4-Dihydrospiro[3,1-benzoxazine-2,1'-cyclohexane]](/img/structure/B11068788.png)

